Iotalamic Acid-d3: A Technical Guide for Researchers and Drug Development Professionals
Iotalamic Acid-d3: A Technical Guide for Researchers and Drug Development Professionals
Iotalamic acid-d3 is the deuterium-labeled version of iotalamic acid, a well-established X-ray contrast agent. The strategic replacement of three hydrogen atoms with deuterium isotopes on the N-acetyl methyl group makes it an invaluable tool in analytical and clinical research, primarily serving as an internal standard for the accurate quantification of iotalamic acid in biological matrices. This technical guide provides an in-depth overview of Iotalamic acid-d3, its applications, and the methodologies for its use.
Core Concepts and Applications
Iotalamic acid is an organic iodine compound that is primarily excreted by glomerular filtration in the kidneys.[1][2] This property makes it a reliable marker for the measurement of Glomerular Filtration Rate (GFR), a key indicator of renal function.[3][4] The quantification of iotalamic acid in plasma and urine is crucial for accurate GFR determination.
The use of a stable isotope-labeled internal standard, such as Iotalamic acid-d3, is the gold standard in quantitative mass spectrometry-based assays.[5] It offers superior accuracy and precision by compensating for variations during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response.[5]
Chemical and Physical Properties
A summary of the key chemical and physical properties of Iotalamic acid-d3 is presented in the table below.
| Property | Value |
| Chemical Name | 3-(acetyl-d3-amino)-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid |
| Synonyms | Iothalamic acid-d3 |
| CAS Number | 928623-31-8 |
| Molecular Formula | C₁₁H₆D₃I₃N₂O₄ |
| Molecular Weight | 616.93 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Methanol |
Experimental Protocols
The primary application of Iotalamic acid-d3 is as an internal standard in the quantification of iotalamic acid for GFR measurement. Below are detailed experimental protocols for this purpose using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Glomerular Filtration Rate (GFR) Measurement: General Protocol
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Patient Preparation: Patients should be well-hydrated. A baseline blood sample and urine collection are often performed before the administration of iotalamic acid.
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Administration: A sterile solution of iotalamic acid is administered intravenously as a bolus injection or a continuous infusion.[6]
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Sample Collection: Timed blood and urine samples are collected over a specific period (e.g., 2-4 hours).[7] The exact timing is critical for accurate GFR calculation.
Protocol 1: Quantification of Iotalamic Acid using HPLC with UV Detection
This method is a cost-effective approach for quantifying iotalamic acid.
1. Sample Preparation:
- To a 1.0 mL aliquot of plasma or urine, add a known concentration of Iotalamic acid-d3 as the internal standard.
- Deproteinize the sample by adding 2.0 mL of acetonitrile.
- Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the mobile phase.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[7]
- Mobile Phase: A mixture of a phosphate buffer and methanol (e.g., 90:10 v/v).[7]
- Flow Rate: 1.0 mL/min.[7]
- Detection: UV detector set at 254 nm.[7]
- Injection Volume: 20 µL.
3. Data Analysis:
- Calculate the ratio of the peak area of iotalamic acid to the peak area of Iotalamic acid-d3.
- Construct a calibration curve using known concentrations of iotalamic acid and a fixed concentration of the internal standard.
- Determine the concentration of iotalamic acid in the unknown samples by interpolating from the calibration curve.
Protocol 2: Quantification of Iotalamic Acid using LC-MS/MS
LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV.
1. Sample Preparation:
- To a 100 µL aliquot of plasma or urine, add a known concentration of Iotalamic acid-d3 as the internal standard.
- Precipitate proteins by adding 300 µL of ice-cold methanol.
- Vortex for 30 seconds and centrifuge at 12,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Conditions:
- LC System: A high-performance liquid chromatography system.
- Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive or negative ion mode, depending on sensitivity.
- MRM Transitions: Monitor specific precursor-to-product ion transitions for both iotalamic acid and Iotalamic acid-d3. For iotalamic acid (m/z 614.8), transitions could include 487.0 and 456.0.[3] For Iotalamic acid-d3 (m/z 617.8), the corresponding transitions would be monitored.
3. Data Analysis:
- Calculate the peak area ratio of the analyte to the internal standard.
- Generate a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.
- Quantify the concentration of iotalamic acid in the samples from the calibration curve.
Data Presentation
The performance of the analytical methods can be summarized in the following tables.
Table 1: HPLC-UV Method Performance [7]
| Parameter | Plasma | Urine |
| Linear Range (µg/mL) | 1 - 150 | 25 - 1500 |
| Lower Limit of Quantification (µg/mL) | 1 | 25 |
| Intra-day Precision (%RSD) | < 10% | < 8% |
| Inter-day Precision (%RSD) | < 12% | < 10% |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% |
Table 2: LC-MS/MS Method Performance [3][8]
| Parameter | Plasma | Urine |
| Linear Range (ng/mL) | 10 - 10,000 | 100 - 100,000 |
| Lower Limit of Quantification (ng/mL) | 10 | 100 |
| Intra-assay Precision (%CV) | < 9% | < 7% |
| Inter-assay Precision (%CV) | < 10% | < 8% |
| Recovery (%) | 93.6 - 104.1% | 95.2 - 102.8% |
Synthesis of Iotalamic Acid-d3
To introduce the deuterium labels, a deuterated acetylating agent, such as acetic anhydride-d6 or acetyl-d3 chloride, would be used in the final N-acetylation step. This would selectively introduce the three deuterium atoms onto the N-acetyl methyl group.
Visualizations
Experimental Workflow for GFR Measurement
Caption: Experimental workflow for Glomerular Filtration Rate (GFR) measurement.
Principle of a Deuterated Internal Standard in LC-MS/MS
Caption: Principle of using a deuterated internal standard in LC-MS/MS analysis.
Conclusion
Iotalamic acid-d3 is an essential tool for researchers, scientists, and drug development professionals involved in renal function studies. Its use as an internal standard in validated analytical methods like HPLC-UV and LC-MS/MS ensures the accuracy and reliability of iotalamic acid quantification, which is critical for the precise determination of the Glomerular Filtration Rate. The detailed protocols and data presented in this guide provide a solid foundation for the implementation of these methods in a research or clinical setting. While a specific synthesis protocol for the deuterated compound is not publicly detailed, the established synthesis of iotalamic acid provides a clear pathway for its production using deuterated reagents.
References
- 1. Iotalamic acid [medbox.iiab.me]
- 2. Iothalamic Acid | C11H9I3N2O4 | CID 3737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Iothalamate quantification by tandem mass spectrometry to measure glomerular filtration rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measured Glomerular Filtration Rate: The Query for a Workable Golden Standard Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ambulatory GFR measurement with cold iothalamate in adults with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC estimation of iothalamate to measure glomerular filtration rate in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a liquid chromatography tandem mass spectrometry method for iothalamate measurement to assess renal function for potential kidney donation - PubMed [pubmed.ncbi.nlm.nih.gov]
